

A Technical Guide to the Low-Temperature Magnetic Properties of Gadolinium Sulfate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Gadolinium sulfate**

Cat. No.: **B137949**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of **gadolinium sulfate**, with a particular focus on its behavior at low temperatures. **Gadolinium sulfate**, especially in its octahydrate form ($\text{Gd}_2(\text{SO}_4)_3 \cdot 8\text{H}_2\text{O}$), is a material of significant interest due to its pronounced paramagnetic properties, which are foundational to its use in cryogenic applications such as adiabatic demagnetization. This document summarizes key quantitative data, details experimental methodologies for its characterization, and provides visual representations of the underlying principles and processes.

Core Magnetic Properties of Gadolinium Sulfate

Gadolinium (Gd) is a rare-earth element with a unique electronic structure; the Gd^{3+} ion possesses seven unpaired electrons in its 4f subshell.^[1] This high number of unpaired electrons results in a large magnetic moment and strong paramagnetic behavior.^[1] In the crystalline structure of **gadolinium sulfate** octahydrate, the Gd^{3+} ions are sufficiently separated, leading to weak magnetic interactions between them. This allows the material to behave as a nearly ideal paramagnet down to very low temperatures.^[2]

At temperatures in the liquid helium range (around 4 K and below), the magnetic moments of the Gd^{3+} ions are randomly oriented. However, the application of a strong external magnetic field can align these moments, leading to a significant decrease in the magnetic entropy of the system. This principle is the basis for the use of **gadolinium sulfate** in achieving temperatures below 1 K through the process of adiabatic demagnetization.^{[3][4]}

Quantitative Data

The magnetic properties of **gadolinium sulfate** octahydrate have been extensively studied. The following tables summarize key quantitative data from the literature.

Magnetic Susceptibility

The magnetic susceptibility of **gadolinium sulfate** octahydrate has been both calculated and experimentally measured. The data presented below is from the work of P.M. Levy (1965), which provides calculated values based on different theoretical models (Lorentz, Van Vleck, and Onsager) and compares them to experimental data.

Temperature (K)	Molar Susceptibility (x) - Lorentz Model	Molar Susceptibility (x) - Van Vleck Model	Molar Susceptibility (x) - Onsager Model
0.22	-2.38742	0.22819	0.36522
0.25	21.05499	0.23148	0.32218
0.30	1.21840	0.22554	0.26873
0.40	0.65487	0.20573	0.20788
0.50	0.45020	0.18663	0.17415
1.00	0.16874	0.11718	0.10001
2.00	0.07000	0.06367	0.05609
4.00	0.03260	0.03200	0.02960

Note: The susceptibility values are presented as in the original publication and may require conversion for direct comparison with modern units.

Specific Heat and Entropy

While specific data tables for the specific heat of **gadolinium sulfate** were not found in the immediate search results, it is a critical parameter in understanding its low-temperature magnetic behavior. The specific heat exhibits a Schottky-type anomaly at very low temperatures, which is characteristic of a system with a small number of discrete energy levels.

This anomaly is directly related to the splitting of the Gd^{3+} ground state by the crystalline electric field. The entropy of the system is closely linked to the specific heat and is crucial for the process of adiabatic demagnetization.

Experimental Protocols

The characterization of the magnetic properties of **gadolinium sulfate** at low temperatures involves specialized equipment and precise methodologies.

Magnetic Susceptibility Measurement

Objective: To measure the magnetic susceptibility of a **gadolinium sulfate** sample as a function of temperature.

Apparatus:

- Magnetometer: A SQUID (Superconducting Quantum Interference Device) magnetometer is the modern instrument of choice for high-sensitivity magnetic susceptibility measurements. Historically, an inductance bridge was used, where the change in inductance of a coil surrounding the sample is measured.
- Cryostat: A liquid helium cryostat is required to achieve and maintain temperatures in the range of interest (below 4 K). Modern systems often use closed-cycle refrigerators.
- Thermometry: Calibrated resistance thermometers (e.g., germanium or ruthenium oxide) are used for precise temperature measurement. At very low temperatures, the vapor pressure of liquid helium can also be used for temperature determination.
- Sample Holder: The **gadolinium sulfate** sample (typically in powdered or single-crystal form) is placed in a sample holder made of a material with a known, low magnetic susceptibility (e.g., quartz or a specific polymer).

Procedure:

- Sample Preparation: A known mass of high-purity **gadolinium sulfate** octahydrate is placed into the sample holder. The sample is centered within the detection coils of the magnetometer.

- Cooling: The sample chamber is evacuated and then backfilled with a small amount of helium exchange gas to ensure thermal contact. The cryostat is cooled to the lowest desired temperature (e.g., ~1.8 K) using liquid helium.
- Measurement:
 - A small AC magnetic field is applied by the magnetometer's primary coil.
 - The induced voltage in the secondary (pickup) coils, which is proportional to the magnetic susceptibility of the sample, is measured using a lock-in amplifier.
 - The temperature is slowly swept upwards, and the magnetic susceptibility is recorded at regular temperature intervals.
 - Measurements can be performed in zero DC magnetic field (for AC susceptibility) or in the presence of a static DC field (for DC susceptibility).

Adiabatic Demagnetization

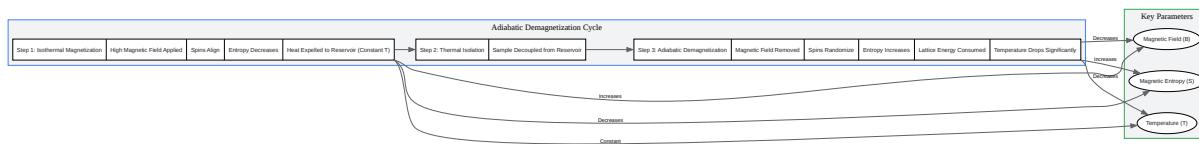
Objective: To achieve temperatures below 1 K using the magnetocaloric effect in **gadolinium sulfate**.

Apparatus:

- High-Field Magnet: A superconducting magnet capable of producing a strong, uniform magnetic field (historically around 8000 gauss, or 0.8 Tesla) is required.
- Cryostat with Thermal Switch: A specialized cryostat is needed that allows the sample to be thermally connected to and isolated from a liquid helium bath. This "thermal switch" can be achieved using a low-pressure helium exchange gas that can be pumped out.
- Paramagnetic Salt Pill: The **gadolinium sulfate** is typically pressed into a dense "pill" to ensure good thermal conductivity within the sample.
- Low-Temperature Thermometer: A secondary thermometer, such as a carbon resistor or another calibrated magnetic salt, is used to measure the final, ultra-low temperature.

Procedure:

- Initial Cooling: The **gadolinium sulfate** pill is placed within the cryostat and cooled to a starting temperature of around 1-2 K by being in thermal contact with a liquid helium bath.
- Isothermal Magnetization: While maintaining thermal contact with the helium bath, the magnetic field is slowly ramped up to its maximum value. The heat generated by the alignment of the magnetic dipoles is absorbed by the liquid helium bath, so the temperature of the salt remains constant.
- Thermal Isolation: The thermal contact between the salt and the helium bath is broken by pumping out the helium exchange gas, creating a vacuum around the sample.
- Adiabatic Demagnetization: The magnetic field is slowly ramped down to zero. With the sample thermally isolated, the work done by the magnetic dipoles as they randomize comes from the thermal energy of the crystal lattice, causing the temperature of the **gadolinium sulfate** to drop significantly.
- Temperature Measurement: The final, low temperature is measured using the calibrated low-temperature thermometer.


Visualizations

Experimental Workflow for Magnetic Susceptibility Measurement

[Click to download full resolution via product page](#)

Workflow for low-temperature magnetic susceptibility measurement.

Logical Diagram of Adiabatic Demagnetization

[Click to download full resolution via product page](#)

The principle of cooling by adiabatic demagnetization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Technical Guide to the Low-Temperature Magnetic Properties of Gadolinium Sulfate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b137949#magnetic-properties-of-gadolinium-sulfate-at-low-temperatures>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com